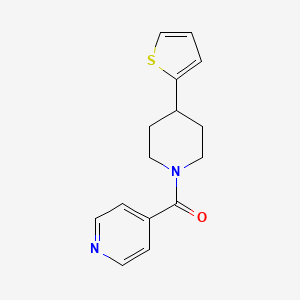![molecular formula C14H11ClN2O4S B2663405 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline CAS No. 338407-51-5](/img/structure/B2663405.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline” is a chemical compound with the CAS Number: 338407-51-5. It has a molecular weight of 338.77 and its IUPAC name is 3-chloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+ . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 338.77 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Environmental and Health Monitoring
Human Urinary Carcinogen Metabolites Biomarkers for Investigating Tobacco and Cancer
Research has shown that measuring human urinary carcinogen metabolites, including those from aromatic amines and nitrosamines, provides crucial insights into tobacco use and cancer risks. This approach is deemed practical for obtaining significant information about carcinogen dose, exposure, and metabolism in humans, highlighting the importance of such compounds in biomedical research (Hecht, 2002).
Water Treatment and Environmental Safety
Occurrence and Control of Nitrogenous Disinfection By-Products in Drinking Water Nitrogenous disinfection by-products (N-DBPs), including nitrosamines and haloacetonitriles, pose significant health risks due to their genotoxicity and cytotoxicity. Research into the occurrence, formation mechanisms, and control strategies for N-DBPs in drinking water has been critical for ensuring water safety and addressing environmental concerns (Bond et al., 2011).
Medicinal Chemistry and Pharmacology
Synthesis, Spectroscopic, and Structural Properties of Novel Substituted Compounds The synthesis and characterization of novel substituted compounds, including those with chloroaniline structures, have been explored for potential applications in medicinal chemistry. This includes studying their spectroscopic and structural properties to understand their biological activities and potential therapeutic applications (Issac & Tierney, 1996).
Agricultural and Environmental Impact
Nitrous Oxide (N2O) Emission from Aquaculture A Review
The production and emission of nitrous oxide, a potent greenhouse gas, from aquaculture settings have been studied to understand and mitigate its environmental impact. This includes examining the microbial pathways and factors affecting N2O production in aquatic systems (Hu et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. It has hazard codes H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRRVDCGVTRPU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC=C2)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
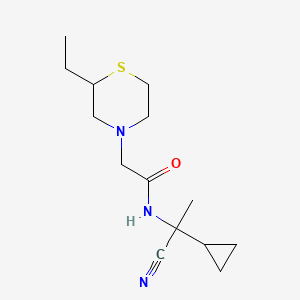
![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)
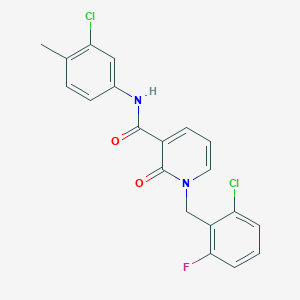
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2663331.png)
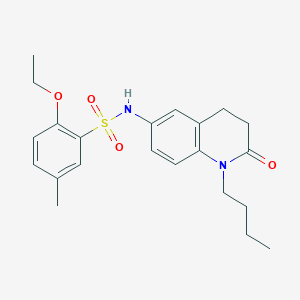
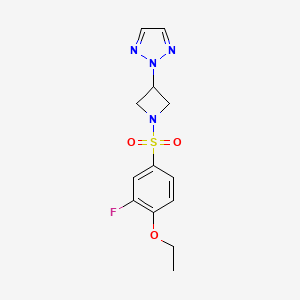
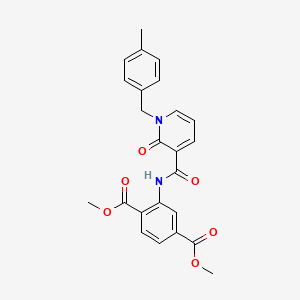
![N-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2663338.png)
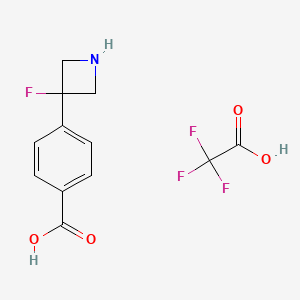
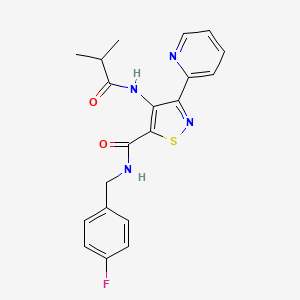
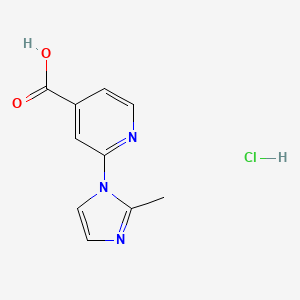
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)
